Cytotoxicity Reduction vs. JX-7
HIV-1 inhibitor-40 (Compound 4ab) demonstrates significantly reduced cytotoxicity compared to its direct predecessor, JX-7, in MT-4 cells. The CC50 value for 4ab is 120 μM, which is approximately 6-fold lower than the CC50 of 19 μM for JX-7 [1]. This reduction in cytotoxicity is a key safety differentiator, as JX-7 was a potent NNRTI (EC50 = 5 nM) that was deemed unsuitable for further development due to its high cytotoxicity [1].
| Evidence Dimension | Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | 120 μM |
| Comparator Or Baseline | JX-7: 19 μM |
| Quantified Difference | 6-fold lower cytotoxicity (120 μM vs 19 μM) |
| Conditions | MT-4 cells |
Why This Matters
This data directly addresses a critical safety concern that halted the development of a closely related analog, providing a clear rationale for selecting 4ab over earlier compounds in the series for further research.
- [1] Jin, X., et al. (2022). Journal of Medicinal Chemistry, 65(12), 8478–8492. Abstract: Cytotoxicity data for JX-7 and 4ab. View Source
